[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride
Overview
Description
“[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride” is1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9 (10)8 (2)11;/h4-8H,3,11H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Biomarker Development for Tobacco-Related Cancer Research
Hecht (2002) discusses the use of human urinary carcinogen metabolites as biomarkers for investigating tobacco and cancer, illustrating the importance of chemical analysis in health-related research. This approach could be relevant for studying the metabolites of [1-(2-Ethoxyphenyl)ethyl]amine hydrochloride in a medical context, especially if it has potential biomarker applications (Hecht, 2002).
Environmental Estrogens and Public Health
Cummings (1997) reviews methoxychlor, an environmental estrogen, for its physiological effects and potential hazards. This kind of research underscores the importance of investigating the environmental and health impacts of chemicals, including [1-(2-Ethoxyphenyl)ethyl]amine hydrochloride, to assess their safety and ecological footprint (Cummings, 1997).
Water Treatment and Environmental Fate of Parabens
Haman et al. (2015) provide a comprehensive review of the occurrence, fate, and behavior of parabens in aquatic environments. Understanding the environmental fate of chemicals, including [1-(2-Ethoxyphenyl)ethyl]amine hydrochloride, is critical for assessing their impact on water quality and designing effective treatment strategies (Haman et al., 2015).
Antioxidant Activities of Hydroxycinnamic Acids
Shahidi and Chandrasekara (2010) explore the antioxidant activities of hydroxycinnamic acids, highlighting the importance of understanding the chemical properties and health benefits of compounds. Research into the antioxidant properties of [1-(2-Ethoxyphenyl)ethyl]amine hydrochloride could reveal potential applications in health and nutrition (Shahidi & Chandrasekara, 2010).
Corrosion Inhibition by Carbohydrate Polymers
Umoren and Eduok (2016) review the application of carbohydrate polymers as corrosion inhibitors for metal substrates. This work suggests avenues for researching [1-(2-Ethoxyphenyl)ethyl]amine hydrochloride's potential application in materials science, particularly in corrosion prevention (Umoren & Eduok, 2016).
Safety and Hazards
properties
IUPAC Name |
1-(2-ethoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-12-10-7-5-4-6-9(10)8(2)11;/h4-8H,3,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFPIKQCOGMNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648537 | |
Record name | 1-(2-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Ethoxyphenyl)ethyl]amine hydrochloride | |
CAS RN |
1135292-74-8 | |
Record name | 1-(2-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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